molecular formula C8H8IN B1399666 5-Iodoisoindoline CAS No. 905274-25-1

5-Iodoisoindoline

Cat. No.: B1399666
CAS No.: 905274-25-1
M. Wt: 245.06 g/mol
InChI Key: SQDJKTRBNHCJNQ-UHFFFAOYSA-N
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Description

5-Iodoisoindoline and its chemical derivatives, such as tert-Butyl this compound-2-carboxylate (CAS 905274-26-2) and this compound-1,3-dione (CAS 98556-60-6), are valuable synthetic intermediates in organic chemistry and drug discovery research . These compounds are primarily used in Research Use Only (RUO) applications, meaning they are tailored for laboratory research in controlled environments and are not intended for diagnostic, therapeutic, or any human use . As versatile building blocks, these iodinated isoindolines play a crucial role in pharmaceutical development and agrochemical research, serving as key precursors in the synthesis of more complex molecules . Researchers utilize these compounds in foundational studies, assay development, and the exploration of new drug compounds . Proper handling procedures should be observed; for example, the related compound this compound-1,3-dione carries safety warnings and should be stored sealed in a dark, dry place at room temperature . This product is supplied with the explicit understanding that it will be used solely for research purposes by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDJKTRBNHCJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727833
Record name 5-Iodo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905274-25-1
Record name 5-Iodo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Iodoisoindoline and Its Derivatives

Classical and Contemporary Approaches to Iodination

Direct iodination of the isoindoline (B1297411) core remains a fundamental approach. This section details several key methodologies for introducing an iodine atom onto the aromatic ring of the isoindoline scaffold.

Electrophilic Aromatic Substitution Reactions on Isoindoline Scaffolds

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and its application to isoindoline provides a direct route to halogenated derivatives. pressbooks.pubtotal-synthesis.com The benzene (B151609) ring of the isoindoline molecule, being electron-rich, acts as a nucleophile and attacks an electrophile, leading to the substitution of a hydrogen atom. pressbooks.pubmasterorganicchemistry.com The general mechanism involves two principal steps: the attack of the aromatic pi system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For the iodination of isoindoline, a suitable electrophilic iodine source is required. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid can be employed. However, the reactivity of the isoindoline substrate is a crucial factor; for instance, 1,1,3,3-tetramethylisoindoline (B1606132) has been reported to be unreactive towards NIS and trifluoroacetic acid in chloroform. qut.edu.au The choice of solvent can also play a significant role, with hexafluoroisopropanol being shown to facilitate the halogenation of various arenes with N-halosuccinimides. organic-chemistry.org

The reaction conditions, including the nature of the electrophile and the solvent system, must be carefully optimized to achieve the desired regioselectivity and yield for the synthesis of 5-iodoisoindoline. The presence of substituents on the isoindoline ring can influence the position of iodination due to their electronic and steric effects. total-synthesis.com

Oxidative Iodination Protocols

Oxidative iodination presents a powerful alternative for the synthesis of iodoarenes, particularly for less reactive aromatic compounds. These methods typically involve the in situ generation of a potent electrophilic iodine species from molecular iodine or an iodide salt in the presence of a strong oxidizing agent. researchgate.netnih.gov

A notable method for the direct iodination of isoindolines utilizes periodic acid and potassium iodide in concentrated sulfuric acid. qut.edu.auqut.edu.au This approach has proven effective for the synthesis of both mono- and di-iodinated isoindoline derivatives. For example, the reaction of 1,1,3,3-tetramethylisoindoline with this reagent system can be controlled to produce either the mono-iodo or di-iodo product in good yields. qut.edu.au Specifically, using 1.1 equivalents of the generated I+ species leads to the mono-iodinated product, while employing 4 equivalents yields the di-iodinated species. qut.edu.au

Another eco-friendly oxidative iodination procedure employs sodium percarbonate as the oxidant in the presence of molecular iodine or potassium iodide. researchgate.net The reactions are typically carried out in a mixture of acetic acid and acetic anhydride (B1165640), followed by acidification. researchgate.net This method has been successfully applied to a variety of aromatic compounds. researchgate.net

The choice of oxidant and reaction conditions is critical for the success of these protocols. For instance, a combination of iodine and sodium periodate (B1199274) in concentrated sulfuric acid has been used for the iodination of deactivated arenes. organic-chemistry.org The yields of these reactions can be significantly influenced by the stoichiometry of the reagents and the reaction temperature.

Table 1: Oxidative Iodination of Isoindoline Derivatives qut.edu.auqut.edu.au

Starting MaterialProductReagents and ConditionsYield (%)
1,1,3,3-Tetramethylisoindoline5-Iodo-1,1,3,3-tetramethylisoindolineH₅IO₆, KI, H₂SO₄34-48
1,1,3,3-Tetramethylisoindoline5,6-Diiodo-1,1,3,3-tetramethylisoindolineH₅IO₆, KI, H₂SO₄70-82
1,1,3,3-TetraethylisoindolineDi-iodo-1,1,3,3-tetraethylisoindolineH₅IO₆, KI, H₂SO₄70-82
1,1,3,3-Tetramethylisoindoline-2-yloxyl5-Iodo-1,1,3,3-tetramethylisoindolin-2-yloxylH₅IO₆, KI, H₂SO₄34

Deprotometallation-Iodolysis Sequences for Aromatic Iodination

Deprotometallation followed by iodolysis offers a regioselective method for the introduction of iodine onto an aromatic ring. This strategy involves the use of a strong base to remove a proton from the aromatic ring, generating a metallated intermediate that subsequently reacts with an iodine source. researchgate.netnih.gov

This approach has been successfully applied to various heterocyclic systems, including 7-azaindoles. mdpi.com The process typically involves the use of a lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to deprotonate the substrate. mdpi.com The resulting organolithium species can then be trapped with molecular iodine to afford the corresponding iodo derivative. mdpi.com

The regioselectivity of the deprotometalation is often directed by the presence of a directing group on the aromatic ring. While specific examples for the direct application of this method to the synthesis of this compound are not prevalent in the searched literature, the principles are broadly applicable. For instance, a deprotometalation-iodolysis sequence has been used in the synthesis of 1-amino substituted thioxanthone derivatives, which then undergo further reactions. researchgate.net This highlights the potential of this methodology for the functionalization of various aromatic scaffolds.

The efficiency of the deprotometallation-iodolysis sequence depends on several factors, including the choice of base, solvent, temperature, and the nature of the electrophilic iodine source. Careful optimization of these parameters is crucial to achieve high yields and regioselectivity.

Annulation and Cyclization Strategies

In addition to the direct iodination of a pre-existing isoindoline ring, this compound and its derivatives can be synthesized through the construction of the heterocyclic ring itself from appropriately functionalized precursors.

Synthesis via Cyclization Reactions of Precursors

The formation of the isoindoline or isoindolinone ring system can be achieved through various cyclization reactions. These methods often involve the intramolecular reaction of a precursor molecule containing the necessary functionalities to form the five-membered heterocyclic ring.

For example, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives with phthalic anhydride can lead to the formation of complex fused isoindole systems. researchgate.net While this specific example does not directly yield this compound, it illustrates the principle of constructing the isoindole core through cyclization.

Another relevant strategy involves the palladium-catalyzed cyclization of precursors like N-formyl-2-methyl-5-iodoisoindoline, which has been reported to produce related structures in high yields. vulcanchem.com Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has also been developed for the synthesis of 3-(imino)isoindolin-1-ones, demonstrating the utility of transition metal catalysis in these ring-forming reactions. mdpi.com The Nazarov cyclization, a 4π-electrocyclic ring closure, is another powerful tool for the synthesis of five-membered rings, specifically cyclopentenones, and its principles could potentially be adapted for isoindoline synthesis. wikipedia.org Furthermore, iodine-mediated electrophilic cyclization of selenoenynes has been used to synthesize selenophene (B38918) derivatives, showcasing the role of iodine in promoting ring closure. rsc.org

Ruthenium-Catalyzed Alkyne Cyclotrimerization in Isoindolinone Formation

Ruthenium-catalyzed [2+2+2] cyclotrimerization of alkynes provides a powerful and atom-economical method for the construction of substituted aromatic rings. chesci.com This methodology has been successfully applied to the synthesis of polysubstituted isoindolinones. nih.gov

The reaction involves the regioselective cyclization of an amide-tethered diyne with a monosubstituted alkyne, catalyzed by a ruthenium complex such as (cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride [Cp*RuCl(cod)]. nih.gov A key finding is that the presence of a trimethylsilyl (B98337) group on the diyne can lead to complete control over the regioselectivity of the cyclotrimerization. nih.gov This approach is tolerant of moisture and works well in sustainable, non-chlorinated solvents. nih.gov

The resulting isoindolinone products can be further functionalized. For instance, a silyl (B83357) group can be replaced by a halogen through electrophilic substitution, providing a route to halogenated isoindolinones. nih.gov Although the direct synthesis of this compound via this method is not explicitly detailed, the strategy of forming a functionalized isoindolinone followed by halogenation represents a viable pathway to access such compounds.

Table 2: Ruthenium-Catalyzed Cyclotrimerization for Isoindolinone Synthesis nih.gov

Diyne SubstrateAlkyne PartnerCatalystProduct
Amide-tethered diyneMonosubstituted alkyne[CpRuCl(cod)]Polysubstituted isoindolinone
Trimethylsilyl-substituted diyneMonosubstituted alkyne[CpRuCl(cod)]Regioselectively substituted isoindolinone

Iodine-Mediated Transformations

Iodine, a versatile and readily available halogen, serves as a key reagent in the synthesis of various nitrogen-containing heterocycles. Its application ranges from direct iodination to mediating complex cyclization reactions.

The use of molecular iodine (I₂) to mediate the synthesis of N-heterocycles from α-amino acids has gained considerable attention. vulcanchem.com This strategy leverages the structural diversity of both natural and non-natural α-amino acids, which contain both a basic amino group and an acidic carboxyl group. vulcanchem.comexaly.com Conventional transformations often focus on these two functional groups independently. exaly.com However, iodine-mediated reactions can induce novel transformations involving the entire amino acid scaffold.

A significant approach in this area is the I₂-mediated Strecker degradation. vulcanchem.com This process allows α-amino acids to function as electrophilic carbon species through a domino sequence of decarboxylation and deamination. vulcanchem.com This strategy has been successfully employed to synthesize a variety of structurally diverse heterocycles that incorporate the amino acid side chains as substituents. vulcanchem.com For instance, a facile iodine-mediated decarboxylative cyclization has been developed using α-amino acids and N-heterocyclic carbaldehydes to produce imidazo[1,5-a]N-heterocycles under mild conditions. researchgate.net

Furthermore, researchers have discovered reaction modes where multiple α-amino acid molecules self-oligomerize in the presence of I₂ to form aryl heterocycles. vulcanchem.com These reactions mimic the natural Strecker degradation and subsequent reconstruction pathways that form aromatic alkaloids in biological systems. vulcanchem.com The scope of this methodology has been extended to the synthesis of five-, six-, and seven-membered N-heterocycles. vulcanchem.com Another application involves the iodine-mediated oxidative acylation of Nα-protected thioacids derived from amino acids with aromatic amines, providing an efficient route to Nα-protected amino and peptide acid aryl amides with high yields and enantiopurity. evitachem.com

Iodine is widely recognized as an efficient, non-toxic, and easy-to-handle electrophilic reagent for promoting halocyclization reactions. ontosight.aiqut.edu.au These reactions are instrumental in synthesizing novel iodofunctionalized heterocyclic molecules, which are valuable intermediates in organic synthesis. ontosight.aismolecule.com The electrophilic cyclization of alkynes, in particular, offers a powerful method for constructing a variety of O, N, S, and Se-containing heterocycles. ontosight.ai

The process, often termed iodocyclization, involves the intramolecular attack of a nucleophile on a carbon-carbon triple bond that has been activated by an iodine electrophile. ontosight.ai This methodology proceeds under mild reaction conditions and demonstrates a broad tolerance for various functional groups, affording high regioselectivity and excellent yields. ontosight.aismolecule.com The resulting iodo-functionalized heterocycles are particularly useful as they can undergo further transformations, such as metal-catalyzed cross-coupling reactions, to introduce additional molecular diversity. ontosight.ai

A range of substituted alkynes, including aryl-, vinylic-, and alkyl-substituted variants, have been shown to undergo iodocyclization effectively. smolecule.com For example, the electrophilic cyclization of 2-(1-alkynyl)benzamides has been studied for the synthesis of cyclic imidates. smolecule.com This highlights the versatility of the method in creating complex heterocyclic frameworks. The use of molecular iodine in these reactions is considered eco-friendly due to its low cost and non-hazardous nature. ontosight.ai

In recent years, visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly conditions. N-Iodosuccinimide (NIS) has proven to be a versatile reagent in this context, serving as both an iodine source for electrophilic iodinations and a precursor for iodine radicals in radical reactions. organic-chemistry.org

A notable application is the catalyst- and metal-free visible-light-mediated iodoamination of olefins. nih.gov This reaction utilizes NIS and a sulfonamide under visible light irradiation to achieve regioselective iodoamination with yields up to 98%. nih.gov Mechanistic studies suggest a radical-chain process facilitated by halogen bonding, with light being essential for radical initiation. nih.gov This method is applicable to a wide range of substrates, including electron-rich and electron-deficient alkenes. nih.gov

In another study, NIS was found to play a dual role in the selective synthesis of β-amino sulfides under visible light. acs.org It acts as a reactant in the formation of β-succinimides and as an amine activator in the synthesis of β-amino sulfides, facilitated by the formation of an electron-donor-acceptor (EDA) complex between NIS and the amine upon visible light irradiation. acs.org These approaches highlight the utility of NIS in sustainable, light-driven methodologies for creating functionalized heterocycles. nih.govacs.org

Electrophilic Cyclization of Alkynes for Iodofunctionalized Heterocycles

Sustainable and Scalable Synthetic Methods

The development of synthetic methods that are not only efficient but also environmentally benign and scalable is a central goal in modern chemistry. This section explores such approaches as they pertain to the synthesis of this compound and its derivatives.

A key aspect of sustainable synthesis is the use of greener reagents and reaction conditions. mdpi.com A method for the direct aryl iodination of isoindolines has been developed that utilizes periodic acid (H₅IO₆) and potassium iodide (KI) in concentrated sulfuric acid. qut.edu.audntb.gov.ua This approach avoids more toxic or hazardous iodinating agents. The reaction cleanly produces di-iodo functionalized tetramethyl- and tetraethyl-isoindolines in high yields (70–82%). qut.edu.au

The principles of green chemistry also encourage the use of sustainable solvents. mdpi.com For instance, a catalyst-free, visible-light-mediated iodoamination protocol uses dimethyl carbonate (DMC) as a green and biodegradable solvent. nih.gov Mechanochemistry, which involves reactions conducted by mechanical grinding in the absence of bulk solvents, represents another sustainable approach. organic-chemistry.orgnih.gov A solvent-free method for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) has been developed, offering short reaction times and high yields. nih.gov Such environmentally friendly protocols are crucial for reducing the ecological impact of chemical synthesis. evitachem.comucl.ac.uk

The following table summarizes the yields for the direct iodination of 1,1,3,3-tetramethylisoindoline (compound 7 ) to its mono- and di-iodo derivatives (5 and 8 , respectively) using an environmentally conscious reagent system.

Table 1: Direct Iodination of 1,1,3,3-Tetramethylisoindoline (7)

EntryEquivalents of I⁺Product Ratio (5:8:7)¹Isolated Yield of 5 (%)Isolated Yield of 8 (%)
11.0-34-
20.713:1:6--
32.8--70

¹ Ratio determined by ¹H NMR spectroscopy. Data sourced from Fairfull-Smith et al. qut.edu.au

Scaling up a chemical synthesis from the laboratory bench to a gram-scale or larger requires careful consideration of reaction parameters. acs.org While many synthetic procedures are reported at a milligram scale, their viability for producing larger quantities of material must be demonstrated. luc.edursc.org

The direct iodination of isoindolines using periodic acid and potassium iodide has been successfully performed on a preparative scale, yielding multigram quantities of the di-iodinated products. qut.edu.au For example, the synthesis of 5,6-diiodo-1,1,3,3-tetramethylisoindoline (8 ) was achieved in good yield (70%) starting from 0.35 mmol of the isoindoline precursor, indicating the scalability of this method. qut.edu.au Similarly, visible-light-mediated protocols have been shown to be scalable to gram quantities without requiring significantly longer reaction times, making them practical for larger-scale applications. nih.gov

When scaling up, factors such as heat transfer, reaction time, and purification methods become critical. Continuous flow reactors can offer advantages over traditional batch processes for large-scale production by providing better control over reaction conditions. The development of robust and scalable syntheses is essential for the practical application of compounds like this compound in fields such as materials science and medicinal chemistry. researchgate.netnih.gov

Reactivity and Transformation Pathways of 5 Iodoisoindoline

Carbon-Halogen Bond Reactivity

The carbon-iodine (C-I) bond in 5-iodoisoindoline is the most reactive site for many chemical transformations. The relatively low bond energy of the C-I bond compared to other carbon-halogen bonds makes the iodine a good leaving group in both nucleophilic substitution and cross-coupling reactions. savemyexams.comsavemyexams.com This reactivity is a key feature in the synthetic utility of this compound. The general order of reactivity for haloalkanes in substitution reactions is RI > RBr > RCl > RF. tardigrade.inlibretexts.org

While direct nucleophilic aromatic substitution on this compound is not commonly reported, the principle of nucleophilic substitution is fundamental to the reactivity of halogenated aromatic compounds. wikipedia.org In nucleophilic substitution reactions, an electron-rich nucleophile attacks a carbon atom with a partial positive charge, leading to the displacement of a leaving group. labster.comsavemyexams.com In the case of aryl halides, these reactions typically require activating groups on the aromatic ring to proceed efficiently. beilstein-journals.org For isoindoline (B1297411) derivatives, the chlorine atom at the 5-position can undergo nucleophilic substitution reactions like amination and alkoxylation to yield functionalized derivatives.

The reactivity of the carbon-halogen bond is influenced by its strength. msu.edulibretexts.org The C-I bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds the most reactive in this class. savemyexams.comsavemyexams.com This inherent reactivity allows for substitutions that might be difficult with other halo-isoindolines. savemyexams.com

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. These reactions are central to diversifying the isoindoline scaffold, a strategy employed to generate libraries of compounds for various applications. pharm.ainih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound. It is a versatile method for forming biaryl structures.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a straightforward route to arylalkynes. libretexts.orgwikipedia.org The reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed to prevent the formation of alkyne homocoupling byproducts. wikipedia.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. rsc.org

The following table provides an overview of these key cross-coupling reactions as applied to aryl iodides, which is analogous to the reactivity of this compound.

ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki Aryl or Vinyl Boronic Acid/EsterPd catalyst (e.g., Pd(PPh₃)₄), BaseC-C (Aryl-Aryl or Aryl-Vinyl)
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC-C (Aryl-Alkyne)
Heck AlkenePd catalyst, BaseC-C (Aryl-Alkene)

Nucleophilic Substitution Reactions of this compound Derivatives

Derivatization and Functionalization Strategies

The isoindoline core itself can be subjected to various derivatization and functionalization reactions, further expanding its chemical diversity. mdpi.compreprints.org These strategies often complement the transformations possible at the iodo-substituted position.

The nitrogen atom of the isoindoline ring is a key site for functionalization. It can be acylated, alkylated, or incorporated into more complex structures. Additionally, the aromatic ring can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing iodine atom and the amino group of the isoindoline core. The introduction of various functional groups is a common strategy in the synthesis of complex organic molecules. byjus.com The process of derivatization can significantly alter the chemical properties of the parent molecule. mdpi.com

Direct iodination of the isoindoline system has been explored as a method to introduce the iodo group, which can then be used in subsequent cross-coupling reactions. For instance, the reaction of 1,1,3,3-tetramethylisoindoline (B1606132) with an iodinating agent can lead to mono- and di-iodinated products. qut.edu.au

The isoindoline skeleton can serve as a foundation for the construction of more complex, fused heterocyclic systems. arsdcollege.ac.inlibretexts.orguomustansiriyah.edu.iq These reactions often involve the nitrogen atom and adjacent positions on the aromatic ring. For example, derivatives of isoindoline can be used to synthesize fused systems like those found in various natural products and pharmacologically active molecules. mdpi.combeilstein-journals.org The chemical structure of Mazindol, for instance, features an isoindoline heterocycle fused with another five-membered nitrogen-containing ring. mdpi.compreprints.org

Fused Ring SystemStarting Material MoietyKey Transformation
PyrroloisoindolesIsoindoline derivativeCyclization reactions involving the isoindoline nitrogen and a suitable side chain.
ImidazoisoindolesIsoindoline derivativeReaction with reagents that form a five-membered imidazole (B134444) ring fused to the isoindoline core. mdpi.com
IndolocarbazolesIsoindolinone coreFlanked by indole (B1671886) rings on both sides, as seen in the structure of Midostaurin. mdpi.com

Introduction of Diverse Functional Groups onto the Isoindoline Core

Transformations to Advanced Chemical Entities

The versatility of this compound as a building block allows for its transformation into a wide array of advanced chemical entities. msu.edu The combination of cross-coupling reactions at the iodo-position and functionalization of the isoindoline nitrogen allows for a multi-directional approach to complex molecule synthesis. This is particularly valuable in the fields of medicinal chemistry and materials science, where the isoindoline scaffold is considered a "privileged structure" due to its presence in numerous bioactive compounds. preprints.org For example, the isoindoline core is found in drugs indicated for multiple myeloma, inflammation, and hypertension. mdpi.compreprints.org

Mechanistic and Kinetic Investigations of 5 Iodoisoindoline Reactions

Reaction Pathway Elucidation

Understanding the transformation of 5-iodoisoindoline requires a multi-faceted approach, combining kinetic studies with the identification of transient species that dictate the reaction's course.

Kinetic Analyses of this compound Transformations

Kinetic analysis is fundamental to elucidating the step-by-step sequence of a reaction mechanism. For transformations involving isoindoline (B1297411) scaffolds, kinetic studies are often performed under pseudo-first-order conditions to simplify the rate law. This is achieved by using a large excess of one reactant, allowing for the determination of the reaction order with respect to the limiting reactant.

For instance, in nucleophilic substitution reactions at the 5-position of an isoindoline ring, the observed pseudo-first-order rate constant (k_obs) is typically monitored as a function of the nucleophile concentration. A linear relationship between k_obs and the nucleophile concentration indicates a second-order process, consistent with an associative mechanism of activation. The rate law for such transformations often follows the equation: k_obs = k_2[Nu] , where k_2 is the second-order rate constant and [Nu] is the concentration of the nucleophile. tu-dortmund.de

Kinetic data from such experiments are crucial for understanding the factors that influence reaction rates, including steric and electronic effects of substituents on both the isoindoline core and the reacting partner. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of analysis remain consistent. A typical kinetic analysis would involve measuring the rate of product formation or reactant decay under varying concentrations.

Interactive Table: Representative Kinetic Data for a Hypothetical Nucleophilic Substitution on an Iodo-Aryl Substrate

Below is an interactive table illustrating the type of data that would be collected to determine the second-order rate constant for a hypothetical reaction between an iodo-aryl compound like this compound and a nucleophile.

ExperimentNucleophile Concentration (M)Observed Rate Constant (k_obs) (s⁻¹)
10.10.005
20.20.010
30.30.015
40.40.020
50.50.025

Note: The data in this table is illustrative of the experimental design and expected outcome for a second-order reaction and does not represent actual measured values for this compound. A plot of k_obs versus Nucleophile Concentration would yield a straight line with a slope equal to the second-order rate constant, k_2.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient, high-energy species that are formed during the conversion of reactants to products. Their identification is critical for confirming a proposed reaction pathway. Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, are employed to detect and characterize these fleeting molecules. nih.gov

In the chemistry of related isoindoline structures, particularly those involving N-hydroxyphthalimide (a derivative of isoindoline-1,3-dione), radical intermediates have been successfully identified. For example, in a PIDA-promoted cross-dehydrogenative coupling reaction, a phthalimide-N-oxyl (PINO) radical was proposed as a key intermediate. rsc.org The existence of this radical was substantiated through a radical-trapping experiment. When the reaction was conducted in the presence of a radical scavenger, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a radical adduct was formed and isolated, providing strong evidence for the involvement of a radical pathway. rsc.org

In the context of transition-metal-catalyzed reactions involving this compound, such as palladium-catalyzed cross-coupling, the formation of organopalladium intermediates is a cornerstone of the mechanism. These intermediates, while often too unstable for isolation, can be inferred through mechanistic studies and computational modeling.

Investigation of Radical Processes in this compound Chemistry

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate an aryl radical. This process can be initiated by heat, light, or via a single electron transfer (SET) from a suitable donor. The resulting 5-isoindolinyl radical is a highly reactive intermediate that can participate in a variety of transformations.

A plausible mechanism involving radical processes was elucidated for a PIDA (phenyliodine diacetate) mediated reaction with N-hydroxyphthalimide. rsc.org The proposed pathway begins with the homolytic cleavage of a hypervalent iodine intermediate to generate a PINO radical. This radical then abstracts a hydrogen atom from a C(sp³)–H bond, forming a new carbon-centered radical and regenerating the starting N-hydroxyphthalimide. rsc.org This type of radical chain process could be relevant in transformations of this compound under oxidative conditions.

The involvement of a radical process in these systems was confirmed when the addition of the radical scavenger TEMPO to the reaction mixture completely inhibited the formation of the desired product. rsc.org Instead, an adduct of TEMPO and the intermediate carbon-centered radical was isolated, confirming the radical nature of the reaction. rsc.org

Mechanistic Role of Iodine and Catalytic Species

The iodine atom is the most defining feature of this compound and plays a pivotal role in its reactivity, primarily as an excellent leaving group in metal-catalyzed cross-coupling reactions. The catalysts themselves, typically transition metal complexes, orchestrate the reaction through a series of well-defined elementary steps.

In palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira coupling, the mechanism proceeds via a catalytic cycle. The cycle is typically initiated by the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) species. This step is highly favorable due to the relatively low bond dissociation energy of the carbon-iodine bond. This forms a square planar palladium(II) intermediate, which is a key reactive species in the cycle. Subsequent steps involve transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to form the final product and regenerate the active Pd(0) catalyst.

While often acting as a leaving group, iodine can also participate more directly in catalysis. Hypervalent iodine reagents, such as PIDA, can act as oxidants to facilitate reactions. rsc.org In some cases, iodine itself can act as a catalyst, cycling through various oxidation states [I(0), I(+1), I(+3)] to promote oxidative coupling reactions, offering a greener alternative to some transition-metal-catalyzed processes. The specific role of the iodine atom in this compound is therefore highly dependent on the reaction conditions and the other reagents present.

Advanced Analytical Methodologies in 5 Iodoisoindoline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 5-Iodoisoindoline from reaction mixtures, by-products, and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized, each offering distinct advantages for the analysis of this halogenated heterocyclic compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound and its derivatives. openaccessjournals.comejgm.co.uk The versatility of HPLC allows for the development of robust methods tailored to the specific properties of the analyte. ejgm.co.uk

Research Findings:

In the analysis of isoindoline (B1297411) derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. For instance, the purity of a derivative, 5- iodo-1,1,3,3-tetraethylisoindolin-2-yloyl, was successfully determined to be ≥ 98% using an analytical HPLC method with a mobile phase of 95% methanol (B129727) and 5% water. qut.edu.au Similarly, the purity of tert-Butyl this compound-2-carboxylate has been confirmed by HPLC, a critical quality control step in its synthesis. calpaclab.com

Method development for HPLC analysis involves the systematic optimization of several parameters to achieve the desired separation. chromatographyonline.com The choice of mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and aqueous component (often with additives like formic or trifluoroacetic acid to improve peak shape), is critical. pensoft.netmdpi.com A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. chromatographyonline.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which allows for the monitoring of the analyte at its maximum absorbance wavelength. ejgm.co.uk

Table 1: Typical HPLC Parameters for the Analysis of Iodinated Isoindoline Derivatives
ParameterConditionReference
ColumnReversed-Phase C18 ejgm.co.ukqut.edu.au
Mobile PhaseMethanol/Water or Acetonitrile/Water mixtures qut.edu.aupensoft.net
Elution ModeIsocratic or Gradient chromatographyonline.comjasco-global.com
DetectorUV/DAD ejgm.co.uk
Purity Achieved≥98% qut.edu.au

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. shimadzu.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification capabilities. orslabs.com

Research Findings:

For halogenated compounds, GC is particularly effective. tcichemicals.com The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. shimadzu.com A common column choice for the analysis of a broad range of organic molecules, including halogenated species, is a non-polar column such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS). nist.gov

The GC oven temperature is programmed to increase during the analysis, allowing for the sequential elution of compounds with different volatilities. researchgate.net The carrier gas, typically an inert gas like helium or nitrogen, transports the vaporized sample through the column. orslabs.com For halogen-containing compounds, a halogen-specific detector (XSD) can be used for selective and sensitive detection. jasco-global.com More commonly, GC is coupled with a mass spectrometer (MS), which detects the ions of the eluting compounds, providing both quantitative data and mass information for structural confirmation. orslabs.comnist.gov

Table 2: General GC-MS Parameters for the Analysis of Halogenated Organic Compounds
ParameterConditionReference
ColumnHP-5MS (or equivalent) nist.gov
Carrier GasHelium or Nitrogen orslabs.com
Injection ModeSplit/Splitless orslabs.com
DetectorMass Spectrometer (MS), Halogen-Specific Detector (XSD) jasco-global.comorslabs.com
Temperature ProgramRamped to achieve separation researchgate.net

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecular formula. Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, including this compound. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure. organicchemistrydata.org

Research Findings:

The ¹H NMR spectrum of an isoindoline derivative provides information on the number of different types of protons, their chemical environment, and their connectivity. For example, in the ¹H NMR spectrum of tert-butyl this compound-2-carboxylate, the aromatic protons of the isoindoline ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts and splitting patterns of these protons are influenced by the iodine substituent. The protons of the methylene (B1212753) groups of the isoindoline ring would also show characteristic signals. rsc.org

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. bhu.ac.in In this compound, distinct signals would be observed for the aromatic carbons and the methylene carbons. The carbon atom directly bonded to the iodine (C-5) would experience a significant upfield shift due to the heavy atom effect. The chemical shifts of other aromatic carbons would also be affected by the iodine substituent. bhu.ac.in For instance, in a related compound, this compound-1,3-dione, the aromatic protons and carbons have been characterized using NMR. mdpi.com

Table 3: Representative NMR Data for Iodinated Isoindoline Derivatives
CompoundNucleusObserved Chemical Shifts (δ, ppm)Reference
tert-Butyl this compound-2-carboxylate¹H NMRAromatic protons typically in the range of 7.0-8.0 rsc.org
¹³C NMRAromatic carbons in the range of 110-150, with C-I shifted upfield bhu.ac.in
This compound-1,3-dione¹H NMRAromatic protons reported mdpi.com
¹³C NMRAromatic and carbonyl carbons reported mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. uni-saarland.de High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

Research Findings:

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of iodine, which is monoisotopic (¹²⁷I), the molecular ion peak will be a single peak. The fragmentation pattern of this compound under electron ionization (EI) would likely involve the loss of the iodine atom, leading to a significant fragment ion at [M-127]⁺. Other fragmentations could involve the isoindoline ring system. libretexts.org

HRMS is particularly valuable for confirming the identity of a synthesized compound. For example, the HRMS (EI) analysis of 5- iodo-1,1,3,3-tetraethylisoindolin-2-yloyl showed a calculated mass for [C₁₆H₂₃INO]⁺ of 372.0824, with the found mass being 372.0827, confirming the elemental composition. qut.edu.au Similarly, for 5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl, the calculated HRMS (EI) for [C₁₂H₁₅INO]⁺ was 316.0198, and the found value was 316.0204. qut.edu.au These examples highlight the power of HRMS in providing unequivocal structural confirmation.

Table 4: HRMS Data for Iodinated Isoindoline Derivatives
CompoundIon FormulaCalculated Mass (m/z)Found Mass (m/z)Reference
5-iodo-1,1,3,3-tetraethylisoindolin-2-yloyl[C₁₆H₂₃INO]⁺372.0824372.0827 qut.edu.au
5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl[C₁₂H₁₅INO]⁺316.0198316.0204 qut.edu.au

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. spectroscopyonline.com

Research Findings:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C-H stretching of the methylene (CH₂) groups would appear in the 3000-2850 cm⁻¹ range. The C-C stretching vibrations within the aromatic ring usually give rise to peaks in the 1600-1450 cm⁻¹ region. researchgate.net

A key absorption band for this compound would be the C-I stretching vibration. This bond is weaker and involves a heavier atom, so its absorption appears at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. For instance, in the IR spectrum of 5- iodo-1,1,3,3-tetraethylisoindolin-2-yloyl, the C-I stretch was observed at 815 cm⁻¹. qut.edu.au The N-H stretching vibration of the secondary amine in the isoindoline ring would be expected to appear as a peak in the range of 3500-3300 cm⁻¹.

Table 5: Expected and Reported IR Absorption Frequencies for Iodinated Isoindolines
Vibrational ModeExpected Frequency Range (cm⁻¹)Reported Frequency (cm⁻¹) for a Derivative qut.edu.auReference
N-H Stretch (amine)3500-3300-
Aromatic C-H Stretch3100-3000- researchgate.net
Aliphatic C-H Stretch3000-28502966, 2935, 2877 qut.edu.au
Aromatic C-C Stretch1600-14501459, 1416 qut.edu.auresearchgate.net
C-I Stretch<1000815 qut.edu.au

UV-Visible (UV-Vis) Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. technologynetworks.comwikipedia.org This absorption of energy corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. wikipedia.orgmsu.edu For organic molecules, these absorptions are often associated with π→π* and n→π* electronic transitions within conjugated systems or functional groups. libretexts.org

In the context of this compound, the primary chromophore is the isoindoline ring system itself, which is a fused benzene (B151609) and pyrrole (B145914) ring structure. researchgate.net The electronic transitions within this aromatic system are expected to give rise to characteristic absorption bands in the UV region of the spectrum. The presence of the iodine atom, a halogen substituent on the benzene ring, can influence the absorption spectrum. Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to their electron-donating resonance effects and electron-withdrawing inductive effects.

While specific spectral data for this compound is not extensively published, analysis of related isoindole and isoindolinone derivatives provides insight into its expected UV-Vis characteristics. For instance, the degree of conjugation significantly impacts the maximum absorption wavelength (λmax). libretexts.org Studies on isoindole-4,7-diones show strong absorption bands in the UV region, with 2-Methylisoindole-4,7-dione exhibiting maxima at 225, 242, and 369 nm in acetonitrile. acs.org The addition of further conjugation, as seen in linear oligoisoindoles, clarifies the nature of the conjugated electronic structure through electronic absorption spectroscopy. rsc.org The solvent can also play a role, with solvent polarity potentially shifting the absorption maxima. researchgate.net

The table below presents UV-Vis absorption data for several compounds related to the isoindole structural class, illustrating the typical absorption regions for these chromophores.

Table 1: UV-Vis Absorption Data for Selected Isoindole Derivatives

Compound Solvent Maximum Absorption (λmax) (nm) Source(s)
2-Methylisoindole-4,7-dione Acetonitrile (MeCN) 225, 242, 369 acs.org
1,3,5-Triphenyl-2-(4-methoxyphenyl)-isoindole Dichloromethane 320, 420 N/A
1,3-Butadiene N/A 292 libretexts.org

Electrochemical and Electrophoretic Approaches

Electrochemical and electrophoretic methods provide powerful means for investigating the redox properties and for separating this compound and related compounds.

Electrochemical Analysis

Electrochemical methods, particularly voltammetric techniques like cyclic voltammetry (CV), are used to study the redox behavior of molecules. asdlib.orglibretexts.org These techniques involve applying a potential to an electrochemical cell and measuring the resulting current, providing information about oxidation and reduction processes. gamry.com

Research on functionalized isoindolinones, which share the core structure of this compound, reveals significant redox activity. researchgate.net Studies using cyclic voltammetry have shown that certain isoindolinone derivatives exhibit quasireversible redox potentials at highly negative values (≈−2.8 V vs Fc/Fc⁺). researchgate.net This electrochemical behavior is attributed to the formation of a stable carbanion radical stabilized on the carbonyl group. researchgate.net Similarly, investigations into isoindole-4,7-diones have detailed their ability to undergo two reversible one-electron reduction steps, from the quinone to the semiquinone and then to the hydroquinone (B1673460) species. acs.org The electrochemical properties are crucial for applications where electron transfer is a key mechanism. researchgate.netrsc.org

The table below summarizes key electrochemical findings for isoindoline-related structures from cyclic voltammetry studies.

Table 2: Electrochemical Data for Selected Isoindoline Derivatives

Compound Family Technique Key Findings Potential (vs Fc/Fc⁺) Source(s)
Functionalized Isoindolinones Cyclic Voltammetry Quasireversible redox behavior; formation of a stable carbanion radical. ≈ -2.8 V researchgate.net
Isoindole-4,7-diones Cyclic Voltammetry Two reversible one-electron reduction steps (quinone to semiquinone to hydroquinone). N/A acs.org

Electrophoretic Approaches

Electrophoresis separates charged molecules based on their movement through a conductive medium under the influence of an electric field. libretexts.orgslideshare.net Capillary electrophoresis (CE), specifically capillary zone electrophoresis (CZE), is a high-efficiency separation technique well-suited for the analysis of small organic molecules, including halogenated compounds. researchgate.netnih.gov

In CZE, analytes migrate through a narrow capillary filled with a buffer solution at different velocities depending on their charge-to-size ratio. libretexts.org While this compound is neutral, its analysis by CE would typically involve micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants (micelles) to separate neutral compounds. The hydrophobic iodine and isoindoline core would partition into the micellar phase, allowing for separation from other neutral or charged species.

The separation of halogenated compounds by CE has been successfully demonstrated. researchgate.netnih.gov Both aqueous and non-aqueous capillary electrophoresis (NACE) methods are suitable, with NACE often providing better separation for analytes that are less soluble in water. researchgate.net The choice of buffer, pH, applied voltage, and capillary coating are critical parameters that are optimized to achieve high-resolution separations. nih.govbio-rad.com This approach would be valuable for purity assessment of this compound or for monitoring its presence in complex mixtures.

Computational and Theoretical Chemistry of 5 Iodoisoindoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights into molecular structure and reactivity from first principles. These methods solve the Schrödinger equation for a given molecule, yielding information about its electronic wavefunction, from which numerous properties can be derived. accessengineeringlibrary.com For a molecule like 5-Iodoisoindoline, these calculations are crucial for understanding how the iodine substituent and the isoindoline (B1297411) core interact to define its chemical character.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Methods like Density Functional Theory (DFT) are powerful tools for analyzing the distribution of electrons within a molecule. DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). symeres.com The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

For this compound, the electronic structure is characterized by the interplay between the aromatic benzene (B151609) ring, the heterocyclic amine, and the electron-withdrawing iodine atom. The analysis of molecular orbitals would likely show the HOMO distributed over the π-system of the isoindoline ring, while the LUMO may also have significant contributions from the aromatic system. The iodine atom influences the electronic properties through its inductive and resonance effects, which can be quantified by analyzing atomic charges and orbital contributions. symeres.com While specific calculations for this compound are not abundant in the literature, studies on related heterocyclic systems demonstrate that DFT methods, often using a hybrid functional like B3LYP with an appropriate basis set, provide reliable geometric and electronic parameters.

Table 1: Representative Electronic Properties Calculated for Heterocyclic Compounds This table presents typical data obtained from DFT calculations for related compounds, illustrating the type of information generated in an electronic structure analysis.

Property Calculated Value (Illustrative) Significance
HOMO Energy -6.5 eV Relates to the ability to donate electrons
LUMO Energy -1.2 eV Relates to the ability to accept electrons
HOMO-LUMO Gap 5.3 eV Indicator of chemical reactivity and stability

Prediction of Reactivity and Selectivity

Quantum chemical calculations are instrumental in predicting how and where a molecule will react. Reactivity descriptors, derived from conceptual DFT, such as chemical hardness, softness, and the Fukui function, can pinpoint the most likely sites for electrophilic or nucleophilic attack. symeres.com For this compound, the iodine atom at the 5-position significantly influences the reactivity of the aromatic ring. It is expected to direct electrophilic aromatic substitution and participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.

The principles of reactivity and selectivity are well-established for halogenated alkanes and can be extended to aromatic systems. nih.govlsu.edu The iodine atom, being the most polarizable and having the weakest carbon-halogen bond among halogens, makes the C-I bond a prime site for reactions like nucleophilic aromatic substitution (SNAr) or the formation of organometallic reagents. Computational models can predict the relative rates and regioselectivity of such reactions by calculating transition state energies or using descriptors like the molecule's electron affinity and electrostatic potential (ESP). mdpi.com For instance, a multivariate linear regression model using these descriptors has shown excellent accuracy in predicting SNAr reactivity for a diverse set of electrophiles, a methodology directly applicable to this compound. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend computational analysis to larger biological systems, providing a dynamic view of molecular interactions. scirp.org These methods are central to computer-aided drug design (CADD), enabling the rational design and optimization of new therapeutic agents. mdpi.comnih.gov

Molecular Docking for Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For this compound and its derivatives, docking studies can identify potential protein targets and elucidate the key interactions responsible for biological activity.

Studies on related isoindoline derivatives have successfully used molecular docking to identify inhibitors for various enzymes. For example, derivatives of isoindoline-1,3-dione have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govyoutube.com These studies reveal that the isoindoline scaffold can form crucial hydrogen bonds and π-π stacking interactions with amino acid residues in the enzyme's active site. nih.gov The binding affinity, often expressed as a docking score or binding energy, helps to rank potential inhibitors for further experimental testing.

Table 2: Illustrative Molecular Docking Results for Isoindoline Derivatives against Various Targets This table compiles representative data from docking studies on related isoindoline compounds to demonstrate the outputs of such analyses.

Compound Class Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Isoindoline-1,3-dione derivative Acetylcholinesterase (AChE) 1EVE -10.5 Tyr70, Trp84, Tyr121, Trp279, Phe330
Dihydro-1H-isoindole derivative HIV-1 Integrase - - C65, H68, E92, D116, Y143, Q148, N155

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of every atom in the system over time. youtube.com This allows for the assessment of the stability of the ligand-protein complex and a more accurate calculation of binding free energies. northwestern.edu

MD simulations are frequently employed to validate docking results and to understand the conformational changes that may occur upon ligand binding. northwestern.edu For complexes involving isoindoline derivatives, MD simulations have been used to confirm the stability of the binding pose within the active site of enzymes like AChE and HIV-1 integrase. nih.govyoutube.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation can indicate whether the complex is stable. orientjchem.org Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more refined estimate of binding affinity than docking scores alone. nih.gov

Computer-Aided Drug Design Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to accelerate the drug discovery process. scirp.orgnih.gov CADD can be broadly categorized into structure-based drug design (SBDD), which relies on the 3D structure of the target, and ligand-based drug design (LBDD), which uses information from known active ligands. mdpi.com

This compound serves as a scaffold that can be elaborated using CADD methodologies. In SBDD, the isoindoline core can be used as a starting point for designing new derivatives that fit optimally into a target's binding site, as visualized through docking and MD simulations. In LBDD, if a series of active isoindoline-based compounds is known, quantitative structure-activity relationship (QSAR) models can be developed. These models create a mathematical relationship between the chemical structures of the compounds and their biological activity, allowing for the prediction of the activity of new, unsynthesized derivatives. The integration of these computational approaches provides a powerful platform for the rational design of novel therapeutics based on the this compound scaffold.

Applications and Research Trajectories of 5 Iodoisoindoline in Specialized Fields

Medicinal Chemistry and Biological Activity Research

The versatility of the isoindoline (B1297411) structure, enhanced by the presence of the iodo group, allows for the exploration of a wide range of biological activities. gsconlinepress.com

The quest for novel antiviral agents has led researchers to explore various heterocyclic compounds, including isoindoline derivatives. While direct studies on 5-iodoisoindoline's antiviral properties are not extensively documented, the broader class of isoindoline and isoindolinone derivatives has shown promise in this area. For instance, certain substituted isoindolinone compounds have been identified as potential agents for inhibiting HIV replication. google.com The core structure is seen as a viable scaffold for developing new antiviral drugs. google.comnih.gov

Research into related structures, such as isatin (B1672199) derivatives, has yielded compounds with significant antiviral activity against viruses like Influenza A (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3). mdpi.com For example, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives demonstrated potent antiviral effects in vitro. mdpi.com This suggests that the broader indoline (B122111) and isoindoline frameworks are fruitful starting points for antiviral drug discovery.

Compound Class Virus Targeted Key Findings Reference
Isoindolinone DerivativesHIVPotential to inhibit viral replication. google.com
Isoquinolone DerivativesInfluenza A and BIdentified as viral polymerase inhibitors. nih.gov
Isatin DerivativesH1N1, HSV-1, COX-B3Displayed high antiviral activity with low micromolar IC50 values. mdpi.com
Indol-3-carboxylic Acid DerivativeSARS-CoV-2Completely inhibited viral replication in vitro at 52.0 μM. actanaturae.ru

This table summarizes the antiviral research on isoindoline-related structures.

Isoindoline derivatives have been investigated for their potential as anti-inflammatory agents. niscpr.res.in The structural similarities between some isoindoline-based compounds and known anti-inflammatory drugs have prompted research into their mechanism of action, often targeting enzymes like cyclooxygenase (COX). researchgate.net The development of multitarget drugs that can modulate various inflammatory pathways is a promising strategy. nih.gov

Studies have shown that certain isoindole-1,3-dione derivatives exhibit anti-inflammatory properties by inhibiting heat-induced hemolysis and bovine albumin denaturation. niscpr.res.in For example, some synthesized derivatives showed up to 73.01% inhibition of heat-induced hemolysis and 79.86% inhibition of bovine albumin denaturation at a concentration of 500 µg/mL. niscpr.res.in The design of these compounds is often guided by the structures of established anti-inflammatory agents like Indoprofen and Celecoxib. researchgate.net

The antimicrobial potential of isoindoline derivatives is an active area of research. gsconlinepress.com Studies have explored the synthesis of novel isoindolin-1-one (B1195906) derivatives and their activity against various bacterial and fungal pathogens. acs.org For instance, a series of isoindolin-1-one derivatives containing a piperidine (B6355638) moiety demonstrated good activity against phytopathogenic bacteria such as Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.org

Furthermore, isoindole-1,3-dione derivatives have been synthesized and screened for their antimicrobial effects. jptcp.com Some of these compounds have shown notable activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans and Aspergillus niger. jptcp.com The introduction of an iodine atom, as in 5-iodopyrimidine (B189635) analogs, has been shown to enhance antibacterial and antifungal activities in some contexts. nih.gov

Compound Series Target Microbe(s) Key Finding(s) Reference
Isoindolin-1-one derivatives with piperidinePsa, Xac, XooGood to excellent antibacterial activity against phytopathogenic bacteria. acs.org
Isoindoline-1,3-dione derivativesS. aureus, E. coli, C. albicans, A. nigerPotential antibacterial and antifungal activity. jptcp.com
5-Iodopyrimidine analogsGram-positive and Gram-negative bacteria, FungiIntroduction of iodine enhanced antimicrobial activity. nih.gov

This table presents findings from antimicrobial studies on isoindoline and related derivatives.

The isoindoline and isoindolinone skeletons are present in many compounds with recognized antitumor activity. jocpr.com Consequently, the synthesis and biological evaluation of novel derivatives are of significant interest in cancer research. jocpr.comdigitellinc.com These compounds can exert their anticancer effects through various mechanisms, including the inhibition of cancer cell growth and the induction of apoptosis. nih.govresearchgate.net

For example, novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives have been synthesized and tested for their cytotoxicity against cell lines such as HT-29, K562, and HepG2. jocpr.com One compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, demonstrated antitumor activity against HepG2 cancer cells with an IC50 of 5.89 µM. jocpr.com Furthermore, aminopyrimidinylisoindoline derivatives have been designed as potent inhibitors of AXL kinase, a target in cancer therapy, with some compounds showing excellent efficacy. nih.gov

Derivative Class Cancer Cell Line(s) Key Finding(s) Reference
2-benzyl-6-substituted-ethoxy-isoindolinonesHT-29, K562, HepG2Compound 11 showed an IC50 of 5.89 µM against HepG2. jocpr.com
AminopyrimidinylisoindolinesHeLa, MV4-11Potent inhibitors of AXL kinase with antiproliferative activity. nih.gov
N-benzyl isoindole derivativesA549-LucIC50 values of 114.25 and 116.26 μM. acs.org

This table highlights the anticancer potential of various isoindoline derivatives.

The ability of isoindoline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

Cyclooxygenase (COX): As mentioned in the anti-inflammatory section, isoindoline derivatives are being investigated as inhibitors of COX enzymes, which are crucial mediators of inflammation. researchgate.netnih.gov The goal is often to develop selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune suppression, and its inhibition is a strategy in cancer immunotherapy. nih.gov Research has shown that COX-2 inhibitors can down-regulate the expression and activity of IDO1 in acute myeloid leukaemia (AML) cells, suggesting a link between these two enzymatic pathways. mdpi.com

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): While direct inhibition of HPPD by this compound is not prominently reported, the broader class of heterocyclic compounds is often screened for inhibitory activity against various enzymes, and HPPD is a known target for herbicides.

The central nervous system effects of isoindoline derivatives have also been a subject of study. gsconlinepress.com Certain isoindoline-1,3-dione derivatives have been found to possess anxiolytic and sedative-like properties. scielo.org.mx These effects are often mediated through interactions with neurotransmitter systems, such as the GABAergic and serotonergic systems. scielo.org.mxnih.gov

For instance, studies on flavonoids from Tilia americana var. mexicana, which contain structures that can be conceptually related to parts of isoindoline derivatives, have demonstrated anxiolytic and sedative effects. scielo.org.mx These effects were inhibited by antagonists of benzodiazepine (B76468) and 5-HT1A serotonin (B10506) receptors, indicating the involvement of these pathways. scielo.org.mx While direct research on this compound is limited in this area, the general class of isoindoline compounds shows potential for development as CNS-active agents. gsconlinepress.commedipol.edu.tr

Studies on Nootropic and Antiarrhythmic Activities

While direct studies focusing exclusively on the nootropic and antiarrhythmic activities of this compound are not extensively documented in publicly available literature, research into related heterocyclic structures provides a basis for potential investigation.

Nootropic Activity: Nootropics, or "smart drugs," are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. google.cominformaticsjournals.co.in Research has shown that derivatives of other nitrogen-containing heterocycles, such as quinazolines and 2-oxopyrrolidines (structurally related to piracetam), exhibit nootropic potential. google.compharmpharm.ru For instance, molecular modeling studies of N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide have predicted significant nootropic activity by interacting with GABAergic and glutamatergic receptors. pharmpharm.ru Furthermore, biochemical studies have demonstrated that compounds like boldine (B1667363) can reverse chemically-induced amnesia and inhibit acetylcholinesterase, a key enzyme in cognitive processes. nih.gov The investigation of this compound derivatives in established models of cognitive function, such as the Morris water maze or passive avoidance tests, could reveal similar activities. turkjps.org

Antiarrhythmic Activity: Cardiac arrhythmias are irregularities in the heartbeat, and antiarrhythmic agents work by modulating the ion channels that control cardiac muscle contraction. mdpi.com The search for new antiarrhythmic drugs is ongoing, with many studies focusing on heterocyclic compounds. clinmedkaz.orgresearchgate.net For example, quinolizidine (B1214090) derivatives have been shown to possess potent antiarrhythmic effects, in some cases superior to reference drugs like quinidine. researchgate.netmdpi.com The mechanism often involves the blockade of sodium or calcium channels. mdpi.comnih.gov Given that various isoindoline derivatives have been explored for a range of pharmacological effects, evaluating this compound and its analogues in preclinical arrhythmia models, such as those induced by adrenaline or calcium chloride, would be a logical step to explore their potential in this therapeutic area. mdpi.comnih.gov

Modulators of Serotonin Uptake and Fibrinogen Receptors

The isoindoline core is a well-established pharmacophore in the design of neuromodulators and cardiovascular agents.

Modulators of Serotonin Uptake: The serotonin transporter (SERT) is a primary target for antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs). nih.gov The isoindoline scaffold is known to be a key structural element for selective serotonin uptake inhibition. mdpi.com Imaging SERT in the human brain using techniques like single photon emission computed tomography (SPECT) is a valuable tool for understanding psychiatric disorders. nih.govnih.gov This often involves radiolabeled ligands that bind specifically to SERT. A novel iodo-containing compound, [(125)I]ODAM, has been successfully developed and characterized as an imaging agent for SERT, demonstrating good binding affinity (Kᵢ = 2.8 nM) and specific uptake in serotonin-rich brain regions. nih.gov The structural similarity suggests that a radiolabeled version of this compound could potentially be explored for similar applications in neuroimaging.

Fibrinogen Receptor Modulators: Fibrinogen receptors, such as the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) on platelets, play a crucial role in thrombosis. Antagonists of these receptors are potent antiplatelet agents. Research has explicitly identified isoindoline derivatives as fibrinogen receptor antagonists. mdpi.com A study detailed the synthesis of novel mimetics based on a 4-(isoindoline-5-yl)amino-4-oxobutyric acid scaffold, which demonstrated high potency in inhibiting platelet aggregation and blocking fibrinogen binding to its receptor. nih.govgoogle.ru This establishes a clear precedent for the isoindoline core in this area, suggesting that modifications of the this compound structure could yield new antithrombotic candidates. acs.org

Role as Pharmaceutical Intermediates in Drug Synthesis

The utility of this compound as a chemical building block is one of its most significant attributes in medicinal chemistry. Organic building blocks are fundamental units used to construct larger, more complex molecules with specific biological functions. boronmolecular.comnih.gov

Halogenated isoindolines are considered critical intermediates for synthesizing a variety of pharmaceutical agents. The iodine atom in this compound is particularly useful as it serves as a reactive site for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern drug discovery, allowing for the efficient assembly of complex molecular architectures.

A closely related compound, tert-butyl 5-chloroisoindoline-2-carboxylate, serves as a key precursor in the synthesis of Edoxaban, a factor Xa inhibitor used as an oral anticoagulant. Similarly, 2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione (B8117128) is a sophisticated building block used in the development of novel therapeutics, likely related to immunomodulatory drugs like thalidomide (B1683933) and lenalidomide, which also contain an isoindoline core. mdpi.comchemshuttle.com The versatility of the iodo-group makes this compound a valuable starting material for creating libraries of diverse compounds for high-throughput screening and lead optimization. researchgate.net

Preclinical Research and Biological Evaluation

Before any new chemical entity can be considered for human use, it must undergo rigorous preclinical research and biological evaluation. This process assesses the compound's efficacy and safety in non-human systems. ontosight.ai

For a compound like this compound or its derivatives, preclinical studies would involve several stages:

In Vitro Evaluation: Initial testing against specific biological targets. For example, derivatives of mdpi.comontosight.aioxazolo[5,4-e]isoindole were tested against a panel of 60 human tumor cell lines to determine their antiproliferative activity, with the most active compounds showing nanomolar potency. researchgate.net Similarly, N-benzylisoindole-1,3-dione derivatives were evaluated for their cytotoxic effects against adenocarcinoma cells, yielding IC₅₀ values around 115 µM. acs.org

In Vivo Efficacy Models: If in vitro results are promising, the compound is tested in animal models of disease. The mdpi.comontosight.aioxazolo[5,4-e]isoindole derivatives were shown to reduce tumor growth in a mesothelioma xenograft model. researchgate.net In another example, isoindoline amide derivatives demonstrated dose-dependent efficacy in rat models of osteoarthritis. acs.org

Toxicology and Safety Pharmacology: These studies assess potential adverse effects. Acute and subacute toxicity studies were performed for N-benzylisoindole-1,3-dione derivatives in mice to determine safe dosage ranges and observe any pathological changes. acs.org

The table below summarizes the types of evaluations conducted in preclinical research for isoindoline-based compounds.

Evaluation Type Purpose Example Study Parameters Example Findings for Isoindoline Derivatives
In Vitro Cytotoxicity To assess the antiproliferative effects on cancer cells.MTT assay, IC₅₀ determination.IC₅₀ of 114-116 µM for N-benzyl derivatives against A549-Luc cells. acs.org
Mechanism of Action To understand how the compound works at a cellular level.Cell cycle analysis, apoptosis assays, tubulin polymerization inhibition. mdpi.comontosight.aioxazolo[5,4-e]isoindole derivatives induced G2/M cell cycle arrest and apoptosis by inhibiting tubulin polymerization. researchgate.net
In Vivo Efficacy To test the therapeutic effect in a living organism.Xenograft tumor models, chemically-induced disease models (e.g., osteoarthritis).Significant reduction in tumor volume in mesothelioma xenografts; dose-dependent cartilage protection in osteoarthritis models. researchgate.netacs.org
In Vivo Toxicology To evaluate the safety profile of the compound.Acute and subacute toxicity studies, histopathology of major organs.Determination of tolerated doses and observation of any organ-specific toxicity. acs.org

Biochemical Research Applications

Beyond its direct therapeutic potential, this compound can be a valuable tool in biochemical research.

Probes for Biochemical Pathways

The study of biochemical pathways is fundamental to understanding physiology and disease. Chemical probes are essential tools for this research. The iodine atom on this compound makes it an ideal candidate for conversion into a radiolabeled probe. By replacing the stable ¹²⁷I isotope with a radioactive one, such as ¹²³I, ¹²⁵I, or ¹³¹I, the molecule can be transformed into a tracer for imaging techniques like SPECT.

Such a radiotracer could be used to:

Visualize Target Distribution: If a derivative of this compound is found to bind with high affinity and selectivity to a specific receptor or enzyme, its radiolabeled version could be used to map the distribution of that target in the body.

Study Pharmacokinetics: A radiolabeled compound allows for non-invasive tracking of its absorption, distribution, metabolism, and excretion (ADME) profile in real-time within a living organism.

Probe Pathway Dynamics: As seen with the SERT imaging agent [(125)I]ODAM, these probes can help quantify the density of transporters and assess how they are affected by disease or drug treatment. nih.govnih.gov

Study of Molecular Interactions with Biomolecules

Understanding how a small molecule like this compound interacts with its biological targets (e.g., proteins, nucleic acids) is crucial for drug design and optimization. This is often achieved through a combination of computational and experimental methods.

Computational Modeling: Molecular docking is an in silico technique used to predict the preferred binding orientation of a ligand to a receptor. herbmedpharmacol.commdpi.com For example, docking studies have been used to model how different ligands bind to various serotonin receptors, providing insights into the structural basis for their activity. biorxiv.orgbmbreports.orgmdpi.com A docking simulation of this compound or its derivatives into the binding site of a target like the serotonin transporter or a fibrinogen receptor could predict key interactions and guide the design of more potent analogues.

Experimental Biophysical Techniques: Several experimental techniques can quantify the interactions between small molecules and biomolecules:

Technique Principle Information Gained
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.Binding affinity (Kd), stoichiometry.
Differential Scanning Fluorometry (nanoDSF) Monitors the thermal stability of a protein by measuring changes in its intrinsic fluorescence as it unfolds. Ligand binding typically increases stability.Ligand binding, protein stability.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as an analyte binds to an immobilized ligand.Binding affinity (Kd), association/dissociation kinetics (kon/koff).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

These methods would allow researchers to precisely characterize the binding affinity, kinetics, and thermodynamics of this compound derivatives with their intended biological targets, providing a comprehensive understanding of their molecular mechanism of action.

Enzyme Assays and Mechanistic Biochemistry

The isoindoline framework, particularly when functionalized, is a recurring motif in compounds designed for biochemical and cellular assays. The derivative, tert-Butyl this compound-2-carboxylate, has been synthesized as an intermediate in the development of sphingosine-1-phosphate (S1P) receptor modulators. google.com S1P receptors are crucial in various cellular processes, and modulators are investigated for therapeutic potential, including in cancer research where they may induce apoptosis or have anti-proliferative effects. google.com

In the course of such research, enzyme and cell-based assays are fundamental. For instance, MTS assays are employed to assess the metabolic activity of cells, which relies on the function of dehydrogenase enzymes. google.com These assays help quantify the effect of newly synthesized compounds on cell viability and proliferation. google.com While direct enzymatic inhibition data for this compound itself is not prominently detailed, its derivatives are synthesized for this express purpose. The isoindoline core acts as a key structural component, with the iodo-group providing a site for chemical modification to optimize interaction with biological targets like enzymes or receptors. google.com For example, research into other halogenated isoindoline derivatives has shown significant inhibitory activity against enzymes like HIV-1 reverse transcriptase.

Table 1: Biochemical Research Applications of this compound Derivatives

Derivative/System Research Area Assay/Mechanism Studied Source
tert-Butyl this compound-2-carboxylate S1P Receptor Modulation Intermediate for synthesis of S1P modulators; cellular activity assessed with MTS assays. google.com
Halogenated Isoindolines Antiviral Research Inhibition of enzymes such as HIV-1 Reverse Transcriptase.

Materials Science Research

In materials science, this compound is recognized as a valuable building block for creating advanced functional materials, including polymers and organic frameworks. bldpharm.comunizar-csic.es Its utility stems from the ability of the iodine atom to participate in various carbon-carbon bond-forming reactions, allowing for the construction of extended, conjugated molecular systems.

The synthesis of novel functional materials from this compound often leverages modern synthetic chemistry techniques. accscience.com Research has demonstrated the successful use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings, with iodinated isoindoline derivatives.

A notable application is the synthesis of profluorescent isoindoline nitroxides. In this work, an iodo-isoindoline nitroxide was coupled with various alkynes using the Sonogashira reaction to produce novel alkyne-substituted nitroxides in high yields. These materials are described as "profluorescent" because their fluorescence is initially suppressed but can be switched on, making them useful as probes for detecting free radical reactions. The development of such materials is part of a broader effort to create advanced functional materials for applications in sensors, bio-imaging, and diagnostics.

The field of organic electronics utilizes carbon-based semiconducting materials to create devices that are often flexible, lightweight, and less expensive to produce than their silicon-based counterparts. weforum.orgnumberanalytics.com this compound serves as a precursor for some of these organic semiconductors. bldpharm.com Organic semiconductors can be designed as small molecules or long-chain polymers. weforum.org

The electronic properties of these materials can be finely tuned by modifying their molecular structure, a process where the iodo-group on the this compound scaffold is particularly useful. weforum.org These modifications can alter conductivity and energy levels, which is critical for their performance in electronic devices. weforum.org Derivatives of isoindoline are being explored for their potential in components like Organic Field-Effect Transistors (OFETs), which are fundamental electronic switches. weforum.orgsigmaaldrich.com The goal is to develop materials with improved charge carrier mobility and stability for use in next-generation displays and wearable electronics. numberanalytics.com

Next-generation solar energy technologies, such as dye-sensitized solar cells (DSSCs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs), heavily rely on the development of novel organic materials. mdpi.comnrel.gov These materials are used in various layers of the solar cell, including the light-absorbing layer and charge-transport layers. sigmaaldrich.comresearchgate.net

Organic semiconductors derived from precursors like this compound have potential applications in these solar technologies. sigmaaldrich.com Specifically, in perovskite solar cells, organic hole-transport materials (HTMs) are crucial for efficiently extracting charge and achieving high power-conversion efficiencies. sigmaaldrich.com The ability to synthesize and functionalize molecules like this compound is key to creating new HTMs with optimized energy levels and enhanced stability, which are critical challenges in the commercialization of perovskite solar cells. psu.edunorthwestern.edu The research into organic materials for solar applications aims to create low-cost, printable, and efficient solar cells that can be applied to a variety of surfaces. weforum.org

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula Role/Application
This compound C8H8IN Precursor in materials science and biochemistry.
tert-Butyl this compound-2-carboxylate C13H16INO2 Intermediate in synthesis of S1P receptor modulators.
Sphingosine-1-phosphate (S1P) C18H38NO5P Signaling lipid, target of receptor modulators.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) C20H13N5O6S2·Na Reagent in cell viability assays.
Profluorescent Isoindoline Nitroxides Varies Functional materials used as probes for free radicals.

Structure Activity Relationship Sar and Rational Design of 5 Iodoisoindoline Derivatives

Systematic Structural Modification and Bioactivity Correlation

The core of SAR lies in making systematic chemical modifications to a molecule and observing the resulting changes in biological activity. wikipedia.org This allows researchers to identify which parts of the molecule, known as pharmacophores, are critical for its interaction with a biological target, and which parts can be altered to fine-tune its properties. taylorandfrancis.com The analysis of SAR helps determine the chemical groups responsible for eliciting a specific biological effect. wikipedia.org

A pertinent example can be found in the development of degraders of the Bromodomain and Extra-Terminal (BET) family of proteins, which are significant targets in cancer therapy. nih.gov Researchers have utilized derivatives of iodo-isoindoline as a key component in creating Proteolysis Targeting Chimeras (PROTACs). In one study, a series of compounds were developed to bind to the BRD4 bromodomain (BD1). The SAR investigation focused on a specific region of the molecule, exploring a channel in the protein's binding site adjacent to a thiophene (B33073) methyl group. nih.gov

The systematic replacement of this methyl group with other substituents led to significant variations in binding affinity, as detailed in the table below.

CompoundModificationTargetBinding Affinity (Ki, nM)Reference
Compound 3Methyl group on thiopheneBRD4 BD1N/A (Baseline) nih.gov
Compound 5Replacement of methyl with isopropyl groupBRD4 BD1>50-fold less potent than Compound 3 nih.gov
Compound 17Cyclohexyl substituent on ethynyl (B1212043) groupBRD4 BD1104.9 nih.gov
Compound 18Piperidine (B6355638) substituent on ethynyl groupBRD4 BD168.4 nih.gov
Compound 19Methylpiperidine substituent on ethynyl groupBRD4 BD127.7 nih.gov
Compound 20Tetrahydropyran substituent on ethynyl groupBRD4 BD19.6 nih.gov

The data clearly demonstrates a correlation between the structural modifications and bioactivity. Replacing the small methyl group with a bulkier isopropyl group was detrimental to binding. nih.gov However, modifications on a different part of the molecule, the ethynyl group, showed that adding polar atoms was well tolerated. The binding affinity progressively improved from the cyclohexyl-substituted compound (17) to the tetrahydropyran-substituted compound (20), with the latter showing the strongest binding. nih.gov This type of systematic study is crucial for understanding the spatial and electronic requirements of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a refinement of SAR, building mathematical relationships between the chemical structure of a molecule and its biological activity. wikipedia.org QSAR studies aim to find a correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov This computational approach is invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. researchgate.net

The development of a reliable QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comnih.gov For a model to be robust, the test set should contain at least five compounds and represent the full range of descriptors and activities found in the training set. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to create a mathematical equation that correlates the molecular descriptors with the observed biological activity. mdpi.com

Validation: The model's predictive ability is rigorously tested. Key statistical metrics include the correlation coefficient (r²) for the training set and the cross-validation correlation coefficient (q² or r² (CV)). A reliable QSAR model should be able to accurately predict the activities of compounds in the external test set that were not used in its development. nih.govnih.gov

For example, a QSAR model developed for a series of porphyrin derivatives yielded a high correlation coefficient (r² = 0.87) and good predictive values (r² prediction = 0.70). mdpi.com The model indicated that the inhibitory activity was influenced by electrostatic and steric properties. Such models can confirm the activity of potential drug candidates and explain why certain structural features lead to higher or lower potency. mdpi.com While a specific QSAR model for 5-iodoisoindoline derivatives is not detailed in the provided context, the principles demonstrate how this technique could be applied to predict the bioactivity of new analogs, guiding further synthesis and optimization efforts. wikipedia.orgnih.gov

Future Perspectives and Emerging Research Areas

Innovations in Synthetic Methodologies for 5-Iodoisoindoline

The synthesis of this compound and its derivatives is a dynamic area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. Traditional approaches often involve multi-step sequences, including the halogenation of an isoindoline (B1297411) precursor. evitachem.com For instance, the direct iodination of 1,1,3,3-tetramethylisoindoline (B1606132) can be achieved using periodic acid and potassium iodide in sulfuric acid. qut.edu.au

Modern synthetic organic chemistry is increasingly focused on the development of innovative strategies that offer improved yields and reduced environmental impact. hilarispublisher.comijnc.ir Key areas of innovation include:

Transition Metal-Catalyzed Reactions: Methodologies like palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) are pivotal for functionalizing the this compound core. evitachem.comchemrxiv.org These reactions enable the introduction of a wide range of substituents, facilitating the creation of diverse molecular libraries for drug discovery. vulcanchem.com

C-H Activation: Direct C-H activation is an emerging strategy that allows for the formation of new bonds without the need for pre-functionalized starting materials, offering a more atom-economical approach. hilarispublisher.comresearchgate.net

Flow Chemistry: Continuous flow reactors are being explored for the industrial-scale production of isoindoline derivatives, offering better control over reaction parameters and potentially higher yields and purity.

A significant challenge that remains is achieving regioselectivity, especially in poly-substituted isoindoline systems. vulcanchem.com Future research will likely focus on developing highly selective catalytic systems and optimizing reaction conditions to overcome this hurdle.

Advanced Computational Approaches in Compound Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of molecular properties before their synthesis. ijpsr.com For this compound derivatives, these approaches are crucial for accelerating the discovery of new therapeutic agents and functional materials. vulcanchem.com

Key computational techniques and their applications include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological targets. vulcanchem.comnih.gov For example, docking studies can be used to predict the binding affinity of this compound derivatives to specific enzymes or protein pockets. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can be used to predict the activity of newly designed this compound analogs.

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. nih.gov This helps in the early identification of candidates with favorable pharmacokinetic profiles and reduces the likelihood of late-stage failures in drug development. For instance, parameters like LogP (hydrophobicity) can be calculated to estimate membrane permeability.

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and properties of molecules, providing a deeper understanding of their reactivity and stability. sci-hub.se

These computational methods not only guide the design of new this compound derivatives but also help in understanding their mechanism of action at a molecular level. evitachem.com The integration of these in silico techniques with experimental validation is a powerful strategy for accelerating the discovery pipeline. ijpsr.com

Exploration of Novel Biological Targets and Therapeutic Areas

The isoindoline scaffold is a recognized pharmacophore present in a variety of biologically active compounds. nih.gov The introduction of an iodine atom at the 5-position offers a unique handle for further chemical modification and can enhance biological activity through halogen bonding and increased lipophilicity. vulcanchem.com While research has explored their potential in areas like cancer and infectious diseases, the full therapeutic potential of this compound derivatives remains largely untapped. evitachem.comgoogle.com

Emerging research is focused on exploring new biological targets and therapeutic applications, including:

Kinase Inhibitors: Isoindolinones, a related class of compounds, have shown promise as kinase inhibitors, which are crucial in cancer therapy. evitachem.com The this compound scaffold could be a valuable starting point for designing novel and selective kinase inhibitors.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins. The this compound moiety can serve as a building block for the synthesis of PROTACs targeting disease-causing proteins. nih.gov

Neurodegenerative Diseases: The ability of some indole (B1671886) derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. ontosight.aiqut.edu.au

Anti-inflammatory Agents: Researchers are investigating dual inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for their anti-inflammatory properties, and indoline-based compounds have shown promise in this area. nih.gov

Antimicrobial Agents: Halogenated isoindolinones have demonstrated antimicrobial properties, potentially by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. evitachem.com

The development of derivative libraries with systematic substitutions on the this compound core is a key strategy for exploring structure-activity relationships and identifying lead compounds for these and other therapeutic areas. vulcanchem.com

Integration into Supramolecular Chemistry and Nanomaterials

The unique structural and electronic properties of this compound make it an attractive building block for the construction of complex supramolecular assemblies and advanced nanomaterials. ambeed.comcosqc.gov.iq The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined architectures. vulcanchem.com

Potential applications in this field include:

Organic Nanomaterials: this compound derivatives can be designed to self-assemble into various nanostructures such as nanofibers, nanotubes, and vesicles. cosqc.gov.iqanton-paar.com These materials could find applications in drug delivery, sensing, and electronics. anton-paar.comnih.gov

Metal-Organic Frameworks (MOFs): The isoindoline nitrogen and other functional groups can coordinate with metal ions to form MOFs, which are porous materials with applications in gas storage, separation, and catalysis.

Functional Dyes and Sensors: The extended π-system of the isoindoline core can be modified to create fluorescent probes and sensors for detecting specific ions or molecules. chemrxiv.org

Nanocomposites: this compound-based molecules can be incorporated into polymer matrices or combined with other nanomaterials to create nanocomposites with enhanced mechanical, thermal, or electronic properties. cosqc.gov.iq

The ability to tune the properties of these materials by modifying the this compound scaffold opens up a vast design space for creating novel functional materials with tailored properties.

Interdisciplinary Research with Other Scientific Disciplines

The versatility of the this compound scaffold lends itself to a wide range of interdisciplinary research, bridging the gap between chemistry, biology, and materials science. usc.eskaust.edu.sa This collaborative approach is essential for unlocking the full potential of this unique chemical entity.

Examples of interdisciplinary research involving this compound include:

Chemical Biology: The development of this compound-based probes and labels for studying biological processes within living cells. ox.ac.uk This includes the design of fluorescent tags for imaging and affinity-based probes for identifying protein targets.

Medicinal Chemistry and Pharmacology: The synergistic use of synthetic chemistry, computational modeling, and biological assays to design, synthesize, and evaluate new therapeutic agents. hilarispublisher.comnih.gov

Materials Science and Engineering: The collaboration between synthetic chemists and materials scientists to design and fabricate novel materials with specific optical, electronic, or mechanical properties. kaust.edu.sa This could involve the development of new polymers, coatings, or electronic devices.

Biomaterials: The design of this compound-containing polymers and hydrogels for applications in tissue engineering and regenerative medicine.

The future of this compound research lies in fostering these interdisciplinary collaborations to address complex scientific challenges and translate fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodoisoindoline, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation of isoindoline derivatives using iodine sources (e.g., I₂ with oxidizing agents). A two-step protocol—starting with isoindoline nitration followed by iodination—is common. Validate purity via HPLC (≥95% purity threshold) and elemental analysis. For reproducibility, document solvent ratios, temperature control (±2°C), and reaction times in triplicate . Characterize intermediates using 1H^1H-NMR and IR spectroscopy to confirm functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Prioritize 1H^1H-/13C^{13}C-NMR to confirm structural integrity, focusing on deshielded aromatic protons (δ 7.2–8.5 ppm) and iodine’s inductive effects. Cross-validate with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks ([M+H]+^+). For crystalline samples, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry . Include raw spectral data in supplementary materials with baseline correction annotations .

Q. How can researchers design initial bioactivity assays for this compound?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT against HEK-293 or HeLa cells) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%). For enzyme inhibition studies, select targets (e.g., kinases) based on structural analogs. Replicate experiments three times, reporting mean ± SEM and using ANOVA for significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data in this compound’s reactivity under varying pH conditions be resolved?

  • Methodological Answer : Contradictions often arise from solvent interactions or kinetic vs. thermodynamic product dominance. Design a pH-gradient experiment (pH 3–10) with real-time monitoring via UV-Vis spectroscopy. Compare results with computational models (DFT for transition-state energies) to identify dominant pathways. Use a table to cross-reference experimental and theoretical data, highlighting outliers and proposing mechanistic adjustments .

Q. What strategies are effective for elucidating the degradation pathways of this compound under UV exposure?

  • Methodological Answer : Conduct accelerated stability studies using a UV chamber (λ = 254 nm, 25°C/60% RH). Analyze degradation products via LC-MS/MS and assign structures using fragmentation patterns. Compare with dark-control samples to isolate photo-specific pathways. For kinetic modeling, apply the Arrhenius equation to predict shelf-life, and validate with Arrhenius plots (R² ≥ 0.98) .

Q. How should researchers address discrepancies in reported catalytic applications of this compound?

  • Methodological Answer : Systematically review reaction conditions (e.g., solvent polarity, catalyst loading) across studies using a PRISMA flowchart. Replicate key experiments with standardized protocols, and perform sensitivity analysis to identify critical variables. Use a matrix table to categorize studies by yield, enantioselectivity, and reproducibility, annotating methodological flaws (e.g., inadequate stirring rates) .

Methodological Guidance for Data Presentation

  • Tables : Use three-line tables (no vertical lines) with SI units. For example:

    ConditionYield (%)Purity (HPLC)
    Dry DCM, 0°C7897.2
    Wet THF, 25°C6591.5

    Annotate footnotes with catalyst details and error margins .

  • Figures : For spectral data, include insets highlighting key peaks (e.g., iodine-C coupling in 13C^{13}C-NMR). Use vector graphics (300 dpi) and label axes in Arial 10pt .

Literature Review and Reproducibility

  • Follow scoping study frameworks to map existing knowledge gaps, prioritizing recent patents (2020–2025) and high-impact journals (e.g., JOC). Use Boolean searches (e.g., "this compound AND catalysis NOT industrial") in PubMed/CAS SciFinder, and track references with Zotero .
  • For replication studies, share raw NMR files (e.g., JCAMP-DX format) and crystallographic data (CIF files) in repositories like Zenodo .

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Feasible Synthetic Routes

Reactant of Route 1
5-Iodoisoindoline
Reactant of Route 2
Reactant of Route 2
5-Iodoisoindoline

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